![molecular formula C6H8N2O B1332380 1-(4-Methyl-1H-imidazol-2-yl)ethanone CAS No. 2524-90-5](/img/structure/B1332380.png)
1-(4-Methyl-1H-imidazol-2-yl)ethanone
Overview
Description
1-(4-Methyl-1H-imidazol-2-yl)ethanone, also known as 4-methyl-1H-imidazole-2-ethanone, is an important organic compound that has been used in a variety of scientific research applications. This compound is a derivative of imidazole and is synthesized by the reaction of 1-bromo-4-methyl-1H-imidazole with ethanone. It is a colorless, crystalline solid that is soluble in water and alcohol, and has a melting point of 81-83°C.
Scientific Research Applications
Therapeutic Potential
Imidazole, which is a core component of “1-(4-Methyl-1H-imidazol-2-yl)ethanone”, has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Imidazole derivatives have been synthesized and evaluated for antioxidant activity . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have shown significant antioxidant activity .
Antibacterial Activity
Some imidazole derivatives have shown significant activity against E. coli . For example, compound 2j exhibited marked activity also against S. aureus and B. subtillis .
Agrochemical Applications
Imidazole-based compounds have potential applications as agrochemicals . They can be used in the development of pesticides and other agricultural chemicals .
Material Science Applications
Imidazole-based compounds have been used in the development of human-made materials . They can be used in the synthesis of polymers and other materials with unique properties .
Supramolecular Ligands
Imidazole-based compounds can act as supramolecular ligands . They can form complexes with metals and other molecules, which can be used in various applications such as catalysis .
Biomimetic Catalysts
Imidazole-based compounds can act as biomimetic catalysts . They can mimic the function of biological catalysts, which can be used in various industrial processes .
Mechanism of Action
Target of Action
1-(4-Methyl-1H-imidazol-2-yl)ethanone is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to exhibit a broad range of biological activities and are the core of many natural products such as histidine, purine, and histamine . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-6(8-4)5(2)9/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLIWFPYEWEYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340584 | |
Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1H-imidazol-2-yl)ethanone | |
CAS RN |
2524-90-5 | |
Record name | 1-(5-Methyl-1H-imidazol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2524-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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